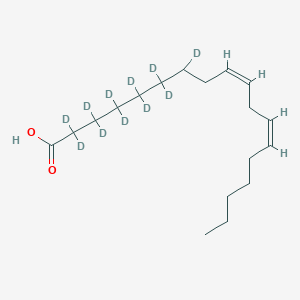
(9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid is a deuterated derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by the presence of deuterium atoms at specific positions, which makes it a valuable tool in various scientific research applications, particularly in the study of metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid typically involves the deuteration of linoleic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of deuterated compounds like this compound involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to achieve efficient deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
(9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a catalyst such as Pd/C.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and other specialized chemical products.
Mecanismo De Acción
The mechanism of action of (9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the role of hydrogen atoms in biochemical processes. The compound can interact with enzymes involved in fatty acid metabolism, affecting their activity and the overall metabolic pathway.
Comparación Con Compuestos Similares
Similar Compounds
Linoleic Acid: The non-deuterated form of (9Z,12Z)-2,2,3,3,4,4,5,5,6,6,7-undecadeuteriooctadeca-9,12-dienoic acid.
Alpha-Linolenic Acid: Another polyunsaturated fatty acid with three double bonds.
Gamma-Linolenic Acid: A polyunsaturated fatty acid with a different arrangement of double bonds.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the physical and chemical properties of the compound, making it a valuable tool for studying reaction mechanisms, metabolic pathways, and drug interactions.
Propiedades
Fórmula molecular |
C18H21D11O2 |
|---|---|
Peso molecular |
291.5 |
Clave InChI |
OYHQOLUKZRVURQ-JPIWGEEBSA-N |
Apariencia |
Assay:≥99% deuterated forms (d1-d11)A solution in methyl acetate |
Sinónimos |
(9Z,12Z)-9,12-Octadecadienoic Acid-d11 ; _x000B_(Z,Z)-; 9,12-Octadecadienoic Acid-d11; (9Z,12Z)-9,12-Octadecadienoic Acid-d11; (Z,Z)-9,12-Octadecadienoic Acid-d11; (Z,Z)-9,12-Octadecadienoic Acid-d11; 9-cis,12-cis-Linoleic Acid-d11; 9Z,12Z-Linoleic Acid-d11; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



